5-Methoxychroman-4-ol
CAS No.: 1616526-84-1
Cat. No.: VC2730697
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1616526-84-1 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 5-methoxy-3,4-dihydro-2H-chromen-4-ol |
| Standard InChI | InChI=1S/C10H12O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4,7,11H,5-6H2,1H3 |
| Standard InChI Key | DRMDNZOIPVJFPN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C(CCO2)O |
| Canonical SMILES | COC1=CC=CC2=C1C(CCO2)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Methoxychroman-4-ol belongs to the chroman family, which consists of bicyclic compounds featuring a benzene ring fused to a tetrahydropyran ring. The compound is distinguished by two key functional groups: a methoxy (-OCH₃) substituent at position 5 and a hydroxyl (-OH) group at position 4 of the chroman scaffold. This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and potential biological interactions.
The compound is also known by its systematic name 3,4-dihydro-5-methoxy-2H-1-benzopyran-4-ol, which describes its structural components according to IUPAC nomenclature. The chroman core provides structural rigidity while the functional groups create sites for potential chemical modifications and biological interactions.
Physical and Chemical Properties
5-Methoxychroman-4-ol possesses several notable physical and chemical properties that are important for its handling, storage, and application in research and development settings.
Table 1: Physical and Chemical Properties of 5-Methoxychroman-4-ol
| Property | Value |
|---|---|
| CAS Number | 1616526-84-1 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.2 g/mol |
| Boiling Point | 294.7±40.0°C |
| Recommended Storage | 2-8°C |
| SMILES | COC1=CC=CC2=C1C(CCO2)O |
| InChIKey | DRMDNZOIPVJFPN-UHFFFAOYSA-N |
The compound contains multiple reactive sites, including the hydroxyl group at C-4 position, which can participate in esterification, oxidation, and other transformations. The methoxy group at the C-5 position can undergo demethylation under appropriate conditions, offering additional opportunities for chemical modifications.
Synthesis Methods
Chemical Synthesis Routes
Several synthetic approaches can be employed to prepare 5-Methoxychroman-4-ol, drawing from established methodologies for similar chroman derivatives. The compound can be synthesized through various routes, with the most common methods involving the reduction of corresponding chroman-4-ones.
One primary synthetic route involves the selective reduction of 5-methoxychroman-4-one using sodium borohydride (NaBH₄) in methanol/THF mixtures. This approach typically yields high conversion rates with good stereoselectivity. The reaction proceeds via nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation to form the alcohol.
The cyclization of appropriate precursors represents another viable synthetic strategy. This approach often involves the reaction of methoxy-substituted phenols with suitable reagents to form the chroman ring structure. The cyclization typically occurs under specific reaction conditions using acidic or basic catalysts in appropriate solvents.
Reaction Conditions and Optimization
The synthesis of 5-Methoxychroman-4-ol requires careful control of reaction conditions to achieve optimal yields and purity. The reduction of corresponding chroman-4-ones typically requires mild conditions to ensure selectivity.
For the NaBH₄ reduction method, the reaction is often conducted at low temperatures (0°C) to enhance stereoselectivity. The reaction time is generally short (1-2 hours) to prevent unwanted side reactions. The workup involves quenching with water, followed by extraction with organic solvents and purification by column chromatography .
The cyclization approach requires heating under reflux conditions in solvents such as ethanol or methanol. Catalysts like p-toluenesulfonic acid or sodium hydroxide facilitate the ring formation. The reaction progress can be monitored by thin-layer chromatography (TLC), and the product is typically isolated by extraction followed by chromatographic purification.
Industrial production methods may employ continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. These methods allow for better control of reaction parameters and can significantly improve the yield and purity of the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Nuclear Magnetic Resonance spectroscopy provides valuable structural information for confirming the identity and purity of 5-Methoxychroman-4-ol. While specific NMR data for this exact compound is limited in the search results, the spectral patterns can be inferred from related compounds.
The ¹H NMR spectrum would typically show characteristic signals for:
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Methoxy protons (OCH₃) appearing as a singlet at approximately δ 3.2-3.5 ppm
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The hydroxyl proton at C-4 position, typically appearing as a broad singlet at δ 1.5-2.0 ppm (may be D₂O exchangeable)
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Aromatic protons of the benzene ring, appearing in the region of δ 6.0-7.5 ppm
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Methylene and methine protons of the pyran ring, appearing in the region of δ 2.5-4.5 ppm
The ¹³C NMR spectrum would display signals corresponding to:
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The methoxy carbon at approximately δ 55-60 ppm
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The carbon bearing the hydroxyl group (C-4) at approximately δ 65-75 ppm
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Aromatic carbons in the region of δ 110-160 ppm
Mass Spectrometry and Infrared Spectroscopy
Mass spectrometric analysis of 5-Methoxychroman-4-ol would typically show a molecular ion peak at m/z 180, corresponding to its molecular weight. Fragment ions would likely result from the loss of the hydroxyl group, methoxy group, or cleavage of the pyran ring.
Infrared spectroscopy would reveal characteristic absorption bands, including:
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A broad O-H stretching band at approximately 3200-3400 cm⁻¹
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C-H stretching bands at 2800-3000 cm⁻¹
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C-O stretching bands for the ether linkages at 1000-1300 cm⁻¹
These spectroscopic data collectively provide a fingerprint for the identification and structural confirmation of 5-Methoxychroman-4-ol.
Chemical Reactions
Oxidation Reactions
5-Methoxychroman-4-ol can undergo oxidation reactions, particularly at the secondary alcohol (C-4) position. Oxidation with reagents such as pyridinium chlorochromate (PCC) in dichloromethane selectively converts the hydroxyl group to a ketone, resulting in the formation of 5-methoxychroman-4-one. This transformation is important for the synthesis of various derivatives with potential biological activities.
Esterification and Acylation
The hydroxyl group at the C-4 position can participate in esterification reactions with acyl chlorides or anhydrides. For example, treatment with acetic anhydride in pyridine yields acetylated derivatives, which may exhibit altered physical properties and biological activities compared to the parent compound. These acylated derivatives can serve as protected intermediates for further synthetic transformations.
Demethylation Reactions
The methoxy group at the C-5 position can undergo selective demethylation under appropriate conditions. Reagents such as boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C) can selectively cleave the methyl-oxygen bond, resulting in the formation of the corresponding phenol. This transformation provides access to derivatives with different hydrogen-bonding capabilities and potentially enhanced biological activities.
Biological Activities and Applications
Applications in Medicinal Chemistry
5-Methoxychroman-4-ol serves as an important intermediate in the synthesis of bioactive compounds. Its utility in medicinal chemistry stems from several factors:
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It functions as a key intermediate in the production of compounds with potential therapeutic properties, particularly those targeting oxidative stress-related conditions.
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The compound's structure enables the design of drugs targeting specific biological pathways, allowing for the development of targeted therapeutics.
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Its functional groups provide sites for chemical modifications, facilitating structure-activity relationship studies for the development of more potent and selective compounds .
Research Applications
In research settings, 5-Methoxychroman-4-ol is utilized to study various cellular processes and their modulation by chroman derivatives. The compound serves as a valuable tool for investigating the effects of chroman-based structures on biological systems, potentially leading to insights into disease mechanisms and novel therapeutic approaches.
The compound's role in studying the potential treatment of diseases related to oxidative stress is particularly noteworthy. By examining how 5-Methoxychroman-4-ol and its derivatives interact with cellular systems under oxidative stress conditions, researchers can gain valuable insights into protective mechanisms and potential therapeutic interventions .
Structure-Activity Relationships
Importance of Functional Groups
The biological activities of chroman derivatives like 5-Methoxychroman-4-ol are significantly influenced by the nature and position of functional groups on the chroman scaffold. The hydroxyl group at the C-4 position can participate in hydrogen bonding with biological targets, while the methoxy group at C-5 affects the electronic properties and lipophilicity of the molecule.
Structure-activity relationship studies of related compounds suggest that the hydroxyl group often contributes to antioxidant properties through hydrogen atom donation, while the methoxy group may modulate the compound's ability to penetrate biological membranes and interact with target proteins.
Comparison with Related Compounds
The biological properties of 5-Methoxychroman-4-ol can be better understood by comparing it with structurally related compounds. For instance, 7-hydroxy-3-(4-hydroxybenzyl)-8-methoxychroman, a homoisoflavonoid isolated from Dracaena cochinchinensis, shares some structural features with 5-Methoxychroman-4-ol but contains additional functional groups that may confer different biological activities .
Future Research Directions
Synthetic Methodology Development
Future research on 5-Methoxychroman-4-ol could focus on developing more efficient and environmentally friendly synthetic routes. Potential areas of investigation include:
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Green chemistry approaches using bio-based catalysts or renewable solvents
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Stereoselective synthesis methods to obtain optically pure isomers
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Flow chemistry techniques for continuous production with improved efficiency
These advancements would facilitate the scalable production of 5-Methoxychroman-4-ol and related compounds for research and potential applications.
Biological Activity Exploration
Further investigation into the biological activities of 5-Methoxychroman-4-ol could reveal untapped therapeutic potential. Research directions might include:
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Comprehensive screening against various disease targets
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Structure-activity relationship studies to optimize activity
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Investigation of mechanisms of action at the molecular level
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Development of derivatives with enhanced potency and selectivity
Such studies would contribute to the understanding of chroman derivatives as potential therapeutic agents and could lead to the development of novel drug candidates.
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